4-Butoxy-2-chlorobenzoic acid

説明

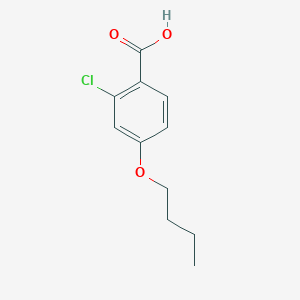

4-Butoxy-2-chlorobenzoic acid is an organic compound with the molecular formula C11H13ClO3 . It has an average mass of 228.672 Da and a monoisotopic mass of 228.055328 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of a total of 28 bonds, including 15 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 ether .科学的研究の応用

Enhanced Ozonation Degradation

A study highlighted the enhanced ozonation degradation of para-chlorobenzoic acid (pCBA) with the addition of peroxymonosulfate (PMS) in aqueous solutions. The addition of PMS significantly accelerated the decomposition of O3 and enhanced the degradation of pCBA, showcasing a synergistic effect and selective influence on various contaminants. This research has potential implications for practical applications in water treatment systems (Jing et al., 2015).

Microbial Transformation Rates

Another research used 2,4-dichlorophenoxyacetic acid methyl ester (2,4-DME) as a benchmark chemical to determine the relative pseudo-first-order rate coefficients for various chemicals including the butoxyethyl ester of 2,4-dichlorophenoxyacetic acid (2,4-DBE). This study provided insights into microbial transformation rates in diverse microbial samples, contributing to our understanding of microbial habitats and chemical transformations (Newton et al., 1990).

Reaction Rate Constants

Research focusing on the reaction between hydroxyl radical (HO·) and p-CBA revealed a linear relationship between temperature and the apparent second-order reaction rate constant. This study, which used a novel competitive method, contributes to the understanding of reactions involved in ozonation and advanced oxidation processes, important for environmental and chemical engineering applications (Kawaguchi et al., 2022).

Herbicide Detection and Analysis

A study developed a highly selective and sensitive method using HPLC in combination with electrochemical detection to determine trace levels of phenoxy acids, including 4-chloro-2-methylphenoxyacetic acid (MCPA), in ground and drinking water. This research is crucial for ensuring the safety and compliance of agricultural products and water resources (Wintersteiger et al., 1999).

Safety and Hazards

作用機序

Target of Action

It’s known that chlorobenzoic acids can be used as herbicides or insecticides in agriculture . They may also be formed as intermediates during the degradation of certain herbicides .

Mode of Action

It’s known that chlorobenzoic acids can participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s known that chlorobenzoic acids can be formed during the degradation of polychlorinated biphenyls (pcbs) . The accumulation of chlorobenzoic acids in waste water or in soil can lead to the deceleration or inhibition of degradation of substances of which the chlorobenzoic acids are degradation products .

Result of Action

It’s known that chlorobenzoic acids can be used as herbicides or insecticides, suggesting that they may have toxic effects on certain organisms .

Action Environment

It’s known that the success of suzuki–miyaura (sm) cross-coupling reactions, which chlorobenzoic acids can participate in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

特性

IUPAC Name |

4-butoxy-2-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO3/c1-2-3-6-15-8-4-5-9(11(13)14)10(12)7-8/h4-5,7H,2-3,6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLHJLZGHQGHWKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC(=C(C=C1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2406226.png)

![N-[(1-Methylsulfonylpiperidin-2-yl)methyl]prop-2-enamide](/img/structure/B2406230.png)

![2-amino-3-(benzo[d]thiazol-2-yl)-8-((3,3-dimethylpiperidin-1-yl)methyl)-7-hydroxy-4H-chromen-4-one](/img/structure/B2406231.png)

![2-{[(2-Chloro-5-fluorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2406233.png)

![1-(4-Bromophenyl)-3-({4-[(4-{[3-(4-bromophenyl)-3-oxopropyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-propanone](/img/structure/B2406234.png)

![2-Butan-2-ylsulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2406236.png)

![(2,6-Dichlorophenyl)(4-{[3-(trifluoromethyl)phenyl]sulfonyl}piperazino)methanone](/img/structure/B2406238.png)

![2-(4-chlorophenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide](/img/structure/B2406246.png)